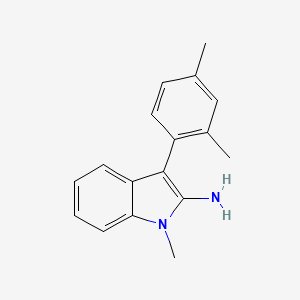
2-Methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a methyl group at the 2-position and a p-tolyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine to form the tetrahydroisoquinoline core. The specific steps include:
Formation of the imine intermediate: The reaction between p-tolualdehyde and 2-methylphenethylamine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the tetrahydroisoquinoline structure.
Reduction: The final step involves the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the aromatic ring.
Scientific Research Applications
2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, further modulating biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tetrahydroisoquinoline: The parent compound with a similar core structure but lacking specific substituents.
4-Phenyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a phenyl group instead of a p-tolyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A compound with a methyl group at the 2-position but lacking the p-tolyl group.
Uniqueness: 2-Methyl-4-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the methyl and p-tolyl groups enhances its reactivity and potential for diverse applications compared to its simpler analogs.
Properties
CAS No. |
89543-62-4 |
|---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C17H20N2/c1-12-6-8-13(9-7-12)15-10-19(2)11-16-14(15)4-3-5-17(16)18/h3-9,15H,10-11,18H2,1-2H3 |
InChI Key |
JKMWBERMCFHEPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC3=C2C=CC=C3N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
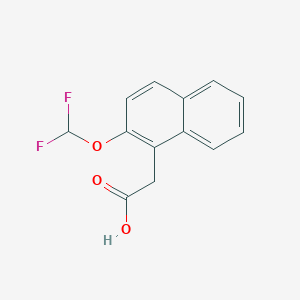

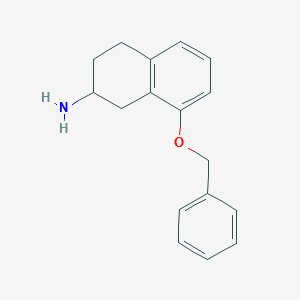
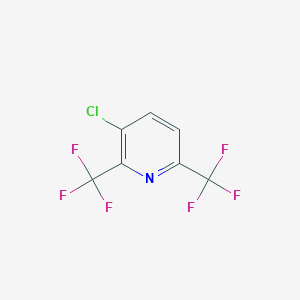
![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)
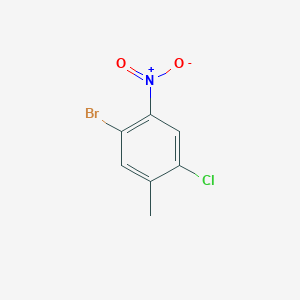

![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
